molecular formula C26H26N6 B1599700 Hoechst 33258 analog 3 CAS No. 23554-98-5

Hoechst 33258 analog 3

Cat. No. B1599700
CAS RN: 23554-98-5
M. Wt: 422.5 g/mol
InChI Key: SISCTNULNFGYKU-UHFFFAOYSA-N
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Description

Hoechst 33258 analog 3 is a marker dye in the Hoechst series . It is a live nuclear marker dye that binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double-strand DNA significantly enhances fluorescence intensity .


Molecular Structure Analysis

The molecular structure of Hoechst 33258 analog 3 has been studied using X-ray diffraction analysis . The crystal structure of the complex between the dodecamer d (CGCGAATTCGCG) and a synthetic dye molecule Hoechst 33258 was solved .


Chemical Reactions Analysis

Hoechst 33258 analog 3 exhibits specificity for A:T but not G:C base pairs . The affinity is low for two A:T base pairs, increases significantly for three, and reaches a plateau for four A:T base pairs .


Physical And Chemical Properties Analysis

Hoechst 33258 analog 3 has a molecular weight of 422.52 g/mol and a chemical formula of C26H26N6 . It is a solid substance with an off-white to pink color .

Safety And Hazards

The product is intended only for scientific research or drug declaration, and the company does not provide products and services for any personal use . For safety and health, it is recommended to wear a lab coat and disposable gloves when operating .

properties

IUPAC Name

2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6/c1-17-3-5-18(6-4-17)25-27-21-9-7-19(15-23(21)29-25)26-28-22-10-8-20(16-24(22)30-26)32-13-11-31(2)12-14-32/h3-10,15-16H,11-14H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISCTNULNFGYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435164
Record name Hoechst 33258 analog 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole

CAS RN

23554-98-5
Record name Hoechst 33258 analog 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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